![molecular formula C15H21N3O2 B2623894 4-acetyl-N-(1-cyanobutyl)-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide CAS No. 1355848-27-9](/img/structure/B2623894.png)
4-acetyl-N-(1-cyanobutyl)-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-acetyl-N-(1-cyanobutyl)-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide is a chemical compound that has been synthesized for scientific research purposes. This compound has been found to have potential applications in the field of medicine, particularly in the area of cancer research. In
Mechanism of Action
The mechanism of action of 4-acetyl-N-(1-cyanobutyl)-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This leads to the inhibition of cancer cell growth and the induction of apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-acetyl-N-(1-cyanobutyl)-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide are still being studied. However, it has been found to have anti-inflammatory and antioxidant properties, which may contribute to its potential applications in the treatment of diseases such as Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 4-acetyl-N-(1-cyanobutyl)-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide in lab experiments is its potential anti-cancer properties. This makes it a promising compound for cancer research. However, one limitation of using this compound is its toxicity. It has been found to be toxic to certain cell lines, which may limit its use in some experiments.
Future Directions
There are many future directions for research on 4-acetyl-N-(1-cyanobutyl)-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide. One direction is to further explore its potential applications in the treatment of Alzheimer's and Parkinson's disease. Another direction is to study its mechanism of action in more detail, in order to better understand how it works and how it can be used in the treatment of various diseases. Additionally, more research is needed to determine the optimal dosage and administration of this compound for maximum efficacy and safety.
Synthesis Methods
The synthesis of 4-acetyl-N-(1-cyanobutyl)-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide involves a multi-step process that includes the reaction of 3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid with acetic anhydride to form 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid. This intermediate is then reacted with cyanobutyl bromide to form 4-acetyl-N-(1-cyanobutyl)-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide.
Scientific Research Applications
The potential applications of 4-acetyl-N-(1-cyanobutyl)-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide in scientific research are vast. One of the most promising areas of research is in the field of cancer research. This compound has been found to have anti-cancer properties and has been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been found to have potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
4-acetyl-N-(1-cyanobutyl)-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-5-7-11(8-16)18-15(20)14-12(6-2)13(10(4)19)9(3)17-14/h11,17H,5-7H2,1-4H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHQHADSEPESJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)C1=C(C(=C(N1)C)C(=O)C)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-(1-cyanobutyl)-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.